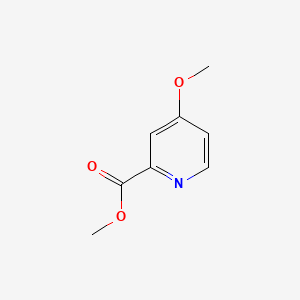

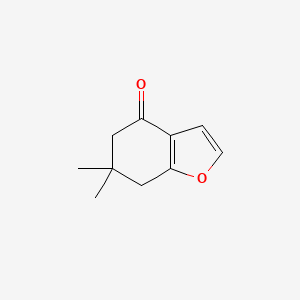

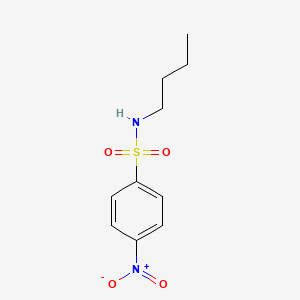

![molecular formula C18H20N2 B1332785 [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine CAS No. 356092-30-3](/img/structure/B1332785.png)

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, has been reported . The reaction between tryptamine and naproxen resulted in a high yield of the compound . Another study reported the synthesis of 2-(1H-Indol-3-yl)acetohydrazide through a reaction between 2-(1H-Indol-3-yl)acetic acid and hydrazine monohydrate .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques. For instance, the structure of 2-(1H-Indol-3-yl)acetohydrazide was determined using 1H and 13C-NMR, UV, IR, and mass spectral data . The crystal structures of similar compounds have also been determined .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-(1H-Indol-3-yl)acetic acid with hydrazine monohydrate in methanol formed 2-(1H-Indol-3-yl)acetohydrazide . Another study reported the reaction between tryptamine and naproxen to form N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-(1H-Indol-3-yl)acetohydrazide has a molecular weight of 189.21 g/mol . Its molecular formula is C10H11N3O .

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .

- Methods of Application : A solution of ibuprofen (1 mmol) in CH2Cl2 was stirred at room temperature for 10 min after adding N, N ′-dicyclohexylcarbodiimide (1 mmol) .

- Results or Outcomes : The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Scientific Field : Organic Chemistry

- Application Summary : This compound was obtained in high yield in the reaction between tryptamine and naproxen .

- Methods of Application : The newly synthesized naproxen derivative was fully analyzed and characterized via 1 H, 13 C-NMR, UV, IR, and mass spectral data .

- Results or Outcomes : The synthesis of this hybrid molecule that combines tryptamine and naproxen together is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen .

3-Indoxyl Acetate

- Scientific Field : Plant Biology

- Application Summary : This compound is used as a plant growth-stimulating hormone and reagent .

- Methods of Application : It is typically applied to plants in a diluted solution .

- Results or Outcomes : It stimulates plant growth and is also a useful synthetic intermediate .

1H-Indole-3-acetic acid

- Scientific Field : Plant Biology

- Application Summary : This compound is a plant hormone that regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .

- Methods of Application : It is typically applied to plants in a diluted solution .

- Results or Outcomes : It is used as a signaling molecule necessary for the development of plant organs and coordination of growth .

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application : These compounds are typically synthesized in a lab and then tested for their biological activities .

- Results or Outcomes : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Laboratory Chemicals

- Scientific Field : Chemistry

- Application Summary : Indole derivatives are used as laboratory chemicals .

- Methods of Application : These compounds are typically synthesized in a lab and then used in various chemical reactions .

- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific chemical reaction .

Safety And Hazards

The safety and hazards of similar compounds have been discussed. For instance, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Zukünftige Richtungen

Future research could focus on synthesizing a hybrid molecule that combines tryptamine and naproxen to combine their diverse pharmacological properties . Further structural modification and optimization of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivatives are needed to obtain drug candidates with effective anti-RSV activities in vivo .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTSRWDGSJARLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365779 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine | |

CAS RN |

356092-30-3 |

Source

|

| Record name | 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

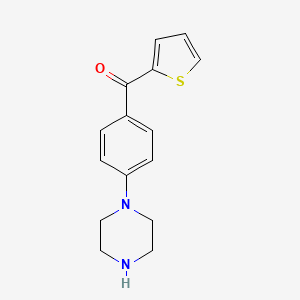

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

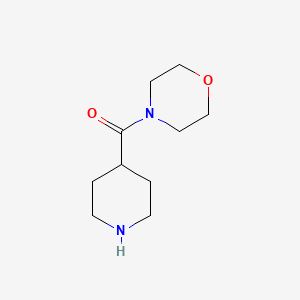

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

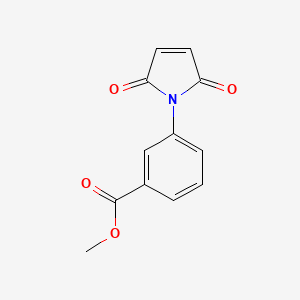

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)